1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride
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Overview
Description
“1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride” is a compound that contains an adamantyl group. Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
The synthesis of adamantyl-substituted polymers involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .
Molecular Structure Analysis
Adamantane (tricyclo [3.3.1.1 3,7 ]decane) is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . The tetrahedral (T d) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .
Chemical Reactions Analysis
The introduction of adamantyl groups into polymers can afford steric hindrance to prevent side reactions and control the addition modes of the polymerization . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .
Physical And Chemical Properties Analysis
Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .
Scientific Research Applications
Subheading Steric Effects in Aryldi(1-adamantyl)methanols
The study by Lomas and Vaissermann (2010) explored the steric effects in the ionic hydrogenation of aryldi(1-adamantyl)methanols to methanes. They found that the stereoselectivity of hydrosilane reduction of substituted di(1-adamantyl)benzyl cations depends on both the hydrosilane and the substituent, providing insights into the influence of steric factors on chemical reactivity and selectivity (Lomas & Vaissermann, 2010).
Antimicrobial and Anti-HIV-1 Activity
Subheading Antimicrobial and Anti-HIV-1 Applications
El-Emam et al. (2004) synthesized certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and evaluated their antimicrobial and anti-HIV-1 activities. Their research highlighted the potential of these compounds in developing treatments for microbial infections and HIV-1, emphasizing the biological relevance of adamantane derivatives in pharmaceutical research (El-Emam et al., 2004).
Solubility and Production Processes
Subheading Solubility Studies and Improved Synthesis
Tu et al. (2017) measured the solubility of 1-adamantanamine hydrochloride in various solvents, providing valuable data for the production and formulation of this compound. Their work aids in understanding the solubility behavior of adamantane derivatives, crucial for pharmaceutical and chemical applications (Tu et al., 2017). In another study, Vu et al. (2017) described an improved, environmentally friendly synthesis of amantadine hydrochloride, showcasing advancements in the synthesis methods for adamantane derivatives, important for large-scale production and industrial applications (Vu et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, 1-Adamantylamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains is a promising area of research . The addition polymerization of adamantyl-containing vinyl monomers is a particularly interesting synthetic method . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability, making them potentially useful in a variety of applications .
properties
IUPAC Name |
1-(1-adamantyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2N.ClH/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-11H,1-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMWICKOKGIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2,2-difluoroethanamine;hydrochloride |
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